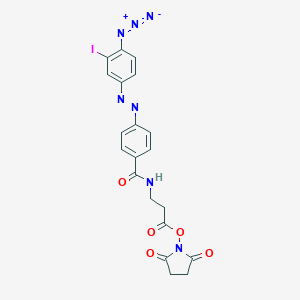
Denny-jaffe reagent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is a complex organic compound with the molecular formula C20H16IN7O5 and a molecular weight of 561.3 g/mol. This compound is characterized by the presence of an azido group, an iodine atom, and an azo linkage, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-iodoaniline followed by coupling with 4-aminobenzoic acid to form the azo compound.
Introduction of the Azido Group: The azo compound is then treated with sodium azide to introduce the azido group.
Formation of the Succinimide Derivative: The final step involves the reaction of the azido-azo compound with succinic anhydride to form the succinimide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azo linkage can be reduced to form amines.
Oxidation Reactions: The iodine atom can undergo oxidation to form iodate derivatives.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Reducing Agents: Such as sodium dithionite for reducing the azo linkage.
Oxidizing Agents: Such as hydrogen peroxide for oxidizing the iodine atom.
Major Products
Amines: Formed from the reduction of the azo linkage.
Iodate Derivatives: Formed from the oxidation of the iodine atom.
Wissenschaftliche Forschungsanwendungen
N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of protein interactions and labeling due to its azido group, which can participate in click chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide involves its ability to form covalent bonds with target molecules. The azido group can undergo cycloaddition reactions, allowing it to attach to various substrates. The iodine atom and azo linkage also contribute to its reactivity and ability to interact with different molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-(4-Azido-3-iodophenyl)propionyl)succinimide
- 4-Azido-3-iodophenylazo compounds
Uniqueness
N-((3-((4-((4-Azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide is unique due to its combination of an azido group, iodine atom, and azo linkage, which provides it with distinct reactivity and versatility in various applications. Its ability to participate in click chemistry and form stable covalent bonds with target molecules makes it particularly valuable in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
109545-43-9 |
|---|---|
Molekularformel |
C20H16IN7O5 |
Molekulargewicht |
561.3 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[4-[(4-azido-3-iodophenyl)diazenyl]benzoyl]amino]propanoate |
InChI |
InChI=1S/C20H16IN7O5/c21-15-11-14(5-6-16(15)26-27-22)25-24-13-3-1-12(2-4-13)20(32)23-10-9-19(31)33-28-17(29)7-8-18(28)30/h1-6,11H,7-10H2,(H,23,32) |
InChI-Schlüssel |
OPHYCLQLFRLEEP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I |
Synonyme |
Denny-Jaffe reagent N-((3-((4-((4-azido-3-iodophenyl)azo)benzoyl)amino)propanoyl)oxy)succinimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















